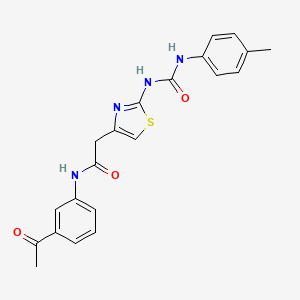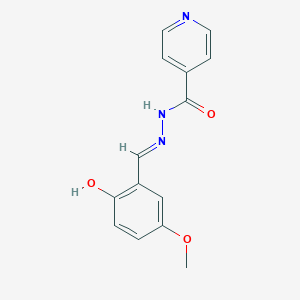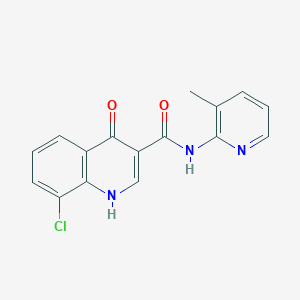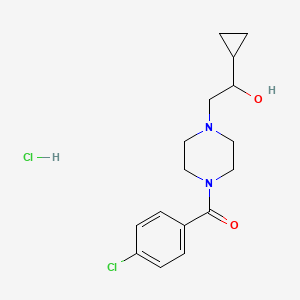
N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research in the field of acetamide derivatives, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides, focuses on their synthesis and potential biological activities. These compounds are synthesized using palladium-catalyzed C-C coupling methods and exhibit a range of activities, including antioxidant, antibacterial, and urease inhibition effects (Gull et al., 2016).
Synthesis Analysis
The synthesis of related acetamide derivatives often involves C-C coupling methodologies in the presence of Pd(0), utilizing aryl boronic pinacol esters/acids. This method provides a versatile route for creating a diverse array of compounds with potential biological activities (Gull et al., 2016).
Molecular Structure Analysis
Molecular docking studies on similar compounds reveal that acetamide derivatives can bind to non-metallic active sites of enzymes, such as urease. This interaction is facilitated through hydrogen bonding, crucial for the compound's inhibitory activity. Structure-activity relationship studies further emphasize the importance of these interactions (Gull et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including C-C coupling and condensation reactions, to introduce different functional groups. These reactions are pivotal for tailoring the compounds' chemical properties and biological activities (Gull et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of acetamide derivatives can be influenced by their molecular structure. For instance, the introduction of different substituents can affect the compounds' solubility in various solvents, which is crucial for their biological activity and application (Gull et al., 2016).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity towards nucleophiles and electrophiles, are determined by their functional groups. These properties are essential for understanding the compounds' mechanisms of action and potential applications in various fields (Gull et al., 2016).
Applications De Recherche Scientifique
Synthesis and Biological Activities
A study focused on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share a structural resemblance with the compound of interest, explored their biological activities including antioxidant, haemolytic, antibacterial, and urease inhibition properties. These compounds showed moderate to good activities across the board, with a particular emphasis on their significant urease inhibition capability. The research highlighted the importance of molecular docking studies to understand the mechanism behind urease inhibition, indicating that the acetamide derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in the process (Gull et al., 2016).
Antitumor Activity
Another study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings based on the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group. These compounds were evaluated for their potential antitumor activity against a variety of human tumor cell lines. Two compounds, in particular, showed considerable anticancer activity against some cancer cell lines, showcasing the potential of such derivatives in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).
Corrosion Inhibition
Research into new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has shown their effectiveness as corrosion inhibitors. These compounds were synthesized and their corrosion prevention efficiencies were tested in both acidic and mineral oil mediums, demonstrating their utility in protecting metals against corrosion. This highlights an industrial application of acetamide derivatives in materials science (Yıldırım & Cetin, 2008).
Optoelectronic Properties
A study on thiazole-based polythiophenes, incorporating thiazole-containing monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, investigated their electrochemical polymerization and optoelectronic properties. This research points to the applicability of such compounds in the development of conducting polymers with potential uses in electronic devices (Camurlu & Guven, 2015).
Pharmacological Evaluation
Exploring the pharmacological properties of ureido-acetamides, this study presented a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists. The research detailed the synthesis, characterization, and evaluation of these compounds, highlighting their potential in medical research, particularly in the context of gastric acid secretion inhibition and their role as potent antagonists of CCK-8-induced neuronal firing (Bertrand et al., 1994).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-6-8-16(9-7-13)23-20(28)25-21-24-18(12-29-21)11-19(27)22-17-5-3-4-15(10-17)14(2)26/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWHVMBLBRYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)

![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)
![N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2496647.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)
![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)